molecular formula C15H14ClN3 B1666895 Aloisine B CAS No. 496864-14-3

Aloisine B

Cat. No.: B1666895
CAS No.: 496864-14-3
M. Wt: 271.74 g/mol
InChI Key: GFJIABMYYUGNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloisine B is a potent and selective inhibitor of cyclin-dependent kinases and glycogen synthase kinase. It has shown significant antiviral activity and is used in research related to Alzheimer’s disease, diabetes, HIV, and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aloisine B can be synthesized through a series of chemical reactions involving the formation of a pyrrolo-pyrazine core. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with 2,3-dichloropyrazine under specific conditions to form the desired compound .

Industrial Production Methods: The industrial production of this compound involves the preparation of a mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL. This solution is then used for further processing and formulation .

Chemical Reactions Analysis

Types of Reactions: Aloisine B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the pyrrolo-pyrazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Aloisine B has a wide range of scientific research applications, including:

Mechanism of Action

Aloisine B exerts its effects by inhibiting cyclin-dependent kinases and glycogen synthase kinase. It competes with ATP for binding to the active site of these enzymes, thereby preventing their activity. This inhibition leads to cell cycle arrest in both G1 and G2 phases, ultimately inhibiting cell proliferation .

Comparison with Similar Compounds

Uniqueness of Aloisine B: this compound is unique due to its specific inhibitory activity against cyclin-dependent kinases and glycogen synthase kinase, with IC50 values of 0.85 µM and 0.75 µM, respectively. Its antiviral activity and potential therapeutic applications in various diseases further distinguish it from other similar compounds .

Properties

CAS No.

496864-14-3

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19)

InChI Key

GFJIABMYYUGNEC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aloisine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aloisine B
Reactant of Route 2
Aloisine B
Reactant of Route 3
Reactant of Route 3
Aloisine B
Reactant of Route 4
Aloisine B
Reactant of Route 5
Reactant of Route 5
Aloisine B
Reactant of Route 6
Aloisine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.